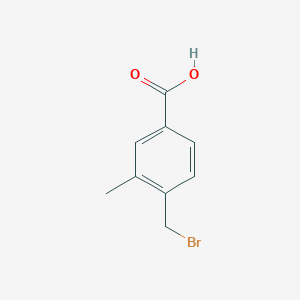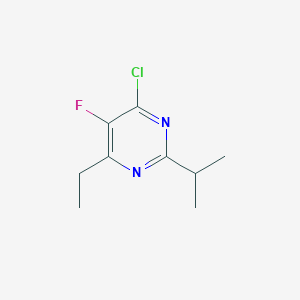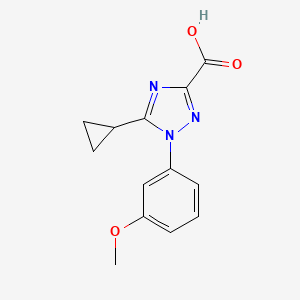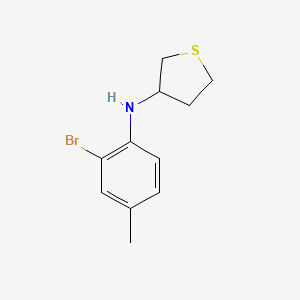![molecular formula C13H18BrNO B13218587 {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound features a cyclobutyl ring substituted with a methanol group and an amino-bromophenyl ethyl side chain. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol typically involves the following steps:
Formation of the Amino-Bromophenyl Ethyl Intermediate: This step involves the reaction of 3-bromophenylacetonitrile with a suitable amine under reductive conditions to form the amino-bromophenyl ethyl intermediate.
Cyclobutyl Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutyl ring.
Methanol Group Introduction: Finally, the methanol group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Aplicaciones Científicas De Investigación
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1-(3-bromophenyl)ethanol: This compound is structurally similar but lacks the cyclobutyl ring and methanol group.
1-(3-bromophenyl)ethanol: This compound lacks the amino group and cyclobutyl ring.
Uniqueness
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring, methanol group, and amino-bromophenyl ethyl side chain. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
[1-[2-amino-1-(3-bromophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2 |
Clave InChI |
RIVAIKQQUQNHFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)


![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)


![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)




